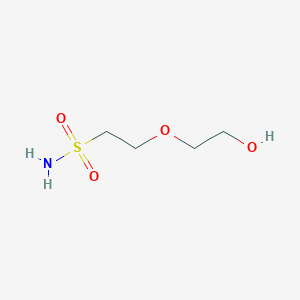

2-(2-HYDROXYETHOXY)ETHANE-1-SULFONAMIDE

説明

2-(2-Hydroxyethoxy)ethane-1-sulfonamide is a sulfonamide derivative characterized by a polar hydroxyethoxy (-OCH2CH2OH) group attached to a sulfonamide (-SO2NH2) moiety. Sulfonamides are historically significant in medicinal chemistry, often serving as enzyme inhibitors or antimicrobial agents. The hydroxyethoxy group may further modulate pharmacokinetic properties, such as bioavailability and metabolic stability .

特性

IUPAC Name |

2-(2-hydroxyethoxy)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO4S/c5-10(7,8)4-3-9-2-1-6/h6H,1-4H2,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZCTQPPDHPISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCS(=O)(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-HYDROXYETHOXY)ETHANE-1-SULFONAMIDE typically involves the reaction of 2-(2-aminoethoxy)ethanol with a sulfonating agent. One common method is the reaction with chlorosulfonic acid, which results in the formation of the sulfonamide group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2-(2-HYDROXYETHOXY)ETHANE-1-SULFONAMIDE may involve large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced reactors and purification techniques ensures that the compound meets the required specifications for various applications.

化学反応の分析

Types of Reactions

2-(2-HYDROXYETHOXY)ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The hydroxyethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

科学的研究の応用

2.1 Inhibition of Viral Replication

Research has identified sulfonamide derivatives, including 2-(2-hydroxyethoxy)ethane-1-sulfonamide, as potential inhibitors of viral RNA-dependent RNA polymerases. These compounds have shown promise in inhibiting the replication of viruses such as the measles virus. High-throughput screening has been utilized to identify these compounds, which exhibit moderate metabolic stability and potential for further optimization .

Case Study: Measles Virus Inhibition

In a study involving various sulfonamide derivatives, one compound demonstrated significant antiviral activity with an EC50 value indicating effective inhibition at low concentrations. This highlights the potential of modifying the chemical structure to enhance solubility and bioavailability while retaining antiviral potency .

Structural Modifications and SAR Studies

3.1 Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in enhancing the pharmacological properties of 2-(2-hydroxyethoxy)ethane-1-sulfonamide. By appending different functional groups to its structure, researchers have been able to improve solubility and activity against specific biological targets.

Table 2: Summary of SAR Findings

| Modification Type | Effect on Activity |

|---|---|

| Addition of Hydroxyl Group | Increased solubility |

| Replacement with Morpholine | Enhanced potency |

| Substituted Phenyl Groups | Improved binding affinity |

Toxicological Studies

4.1 Safety Profile Assessment

Toxicological evaluations have been performed to assess the safety profile of 2-(2-hydroxyethoxy)ethane-1-sulfonamide and its derivatives. Studies indicate that these compounds exhibit low acute toxicity levels across various test systems, including fish and mammalian models .

Table 3: Acute Toxicity Data

| Test Organism | LC50 (mg/L) |

|---|---|

| Fathead Minnows | >10,000 |

| Daphnids | >10,000 |

| Rats (Oral Toxicity) | 10 g/kg |

作用機序

The mechanism of action of 2-(2-HYDROXYETHOXY)ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The hydroxyethoxy groups may also play a role in enhancing the compound’s solubility and bioavailability.

類似化合物との比較

Functional Group Comparison

The compound’s structural analogs include:

2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (CAS 51-85-4): Features a disulfide (-S-S-) bridge and amine groups .

1-(Ethylsulfanyl)-2-[2-(ethylsulfanyl)ethoxy]ethane (C8H18OS2): Contains ethylsulfanyl (-S-C2H5) substituents .

Reactivity and Stability

- Hydroxyethoxy-sulfonamide : The sulfonamide group is susceptible to hydrolysis under acidic or basic conditions, while the hydroxyethoxy group may undergo oxidation. Its polarity enhances stability in aqueous environments.

- Amine groups may participate in nucleophilic reactions.

- Ethylsulfanyl derivative : Ethylsulfanyl groups are relatively inert but may oxidize to sulfoxides or sulfones.

生物活性

2-(2-Hydroxyethoxy)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is primarily investigated for its interactions with various biomolecules and its therapeutic properties.

Chemical Structure

The chemical structure of 2-(2-Hydroxyethoxy)ethane-1-sulfonamide can be represented as follows:

This structure features a sulfonamide group, which is known for its ability to interact with enzymes and proteins, potentially leading to various biological effects.

The biological activity of 2-(2-Hydroxyethoxy)ethane-1-sulfonamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes, leading to altered metabolic pathways. For instance, it may interact with carbonic anhydrase or other sulfonamide-sensitive enzymes.

- Cell Membrane Penetration : The hydroxyethoxy group enhances lipophilicity, facilitating better penetration through cellular membranes, which is crucial for its biological efficacy.

Antimicrobial Properties

Research indicates that 2-(2-Hydroxyethoxy)ethane-1-sulfonamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy similar to traditional sulfonamides. A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro experiments using RAW264.7 macrophages indicated that treatment with 2-(2-Hydroxyethoxy)ethane-1-sulfonamide significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 when stimulated by lipopolysaccharides (LPS) . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- In Vivo Studies on Itch Models : In a mouse model of chronic pruritus, treatment with 2-(2-Hydroxyethoxy)ethane-1-sulfonamide reduced scratching behavior induced by endothelin-1 (ET-1), indicating its potential as an antipruritic agent .

- Cytotoxicity Assays : Cytotoxicity was assessed using MTT assays at various concentrations (1–100 µg/mL). The results indicated that while higher concentrations led to decreased cell viability, lower concentrations maintained cell health while still exerting anti-inflammatory effects .

Data Tables

| Biological Activity | Tested Concentration (µg/mL) | Effect Observed |

|---|---|---|

| Antimicrobial | 10 - 100 | Inhibition of S. aureus and E. coli growth |

| Anti-inflammatory | 1 - 100 | Reduced TNF-α and IL-6 production |

| Cytotoxicity | 10 - 100 | Decreased cell viability at high doses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。